molecular formula C20H19ClF5N3OS B2499091 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE CAS No. 1216827-46-1

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2499091
CAS No.: 1216827-46-1
M. Wt: 479.89
InChI Key: RCLFATYXUBUSDH-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C20H19ClF5N3OS and its molecular weight is 479.89. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One significant application of benzothiazole derivatives is in the field of corrosion science. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution. The study demonstrated that these inhibitors offer superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors. These compounds can be adsorbed onto surfaces by both physical and chemical means, suggesting their utility in protecting metals from corrosion in acidic environments Hu et al., 2016.

Antimicrobial and Anticancer Activities

A variety of benzothiazole and related derivatives have been investigated for their antimicrobial and anticancer potentials. For instance, derivatives synthesized and evaluated by Deep et al. (2016) demonstrated significant antimicrobial and anticancer activities. The study highlighted specific compounds that showed pronounced effects against microbial strains and cancer cells, indicating the potential of benzothiazole derivatives in developing new therapeutic agents Deep et al., 2016.

Photophysical Properties

Potopnyk et al. (2018) designed and synthesized highly emissive benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines conjugated with the donor 4-dimethylaminophenyl group. Their study explored the photophysical properties of these compounds, both in solution and in the solid state, and found that the tetrafluorobenzothiazole analogue exhibits nonbonded nuclear spin-spin coupling and comparatively high solid-state fluorescence quantum yield. This research highlights the potential of benzothiazole derivatives in optoelectronic applications Potopnyk et al., 2018.

Chemical Synthesis

Research on the synthesis of novel compounds often involves benzothiazole derivatives as key intermediates or targets due to their promising biological activities. For example, Abdellatif et al. (2013) focused on synthesizing novel 2-substituted-1Hbenzimidazole derivatives, which showed significant antimicrobial activity, underscoring the role of benzothiazole derivatives in the synthesis of biologically active compounds Abdellatif et al., 2013.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzothiazoles are known to have diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, analgesic, and antidiabetic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future research directions would depend on the specific activities of the compound. Given the diverse biological activities of benzothiazoles, potential areas of research could include medicinal chemistry, drug discovery, and the development of new synthetic methods .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F5N3OS.ClH/c1-27(2)7-4-8-28(18(29)12-5-3-6-13(9-12)20(23,24)25)19-26-17-15(22)10-14(21)11-16(17)30-19;/h3,5-6,9-11H,4,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLFATYXUBUSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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